Ethyl 5-cyanopyrrolidine-2-carboxylate

Dipeptidyl Peptidase IV Inhibition Covalent-Reversible Inhibition Nitrile Warhead

Ethyl 5-cyanopyrrolidine-2-carboxylate is a chiral, non-racemic pyrrolidine derivative belonging to the 5-cyanoproline ester family. This compound contains two differentiated functional handles—an electrophilic nitrile at C5 and an ethyl ester at C2—along with two stereogenic centers.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
Cat. No. B13384141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-cyanopyrrolidine-2-carboxylate
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC(N1)C#N
InChIInChI=1S/C8H12N2O2/c1-2-12-8(11)7-4-3-6(5-9)10-7/h6-7,10H,2-4H2,1H3
InChIKeyWGPRYWGHOIXWPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-Cyanopyrrolidine-2-Carboxylate: A Chiral Proline-Derived Building Block for Serine Protease Inhibitor Synthesis


Ethyl 5-cyanopyrrolidine-2-carboxylate is a chiral, non-racemic pyrrolidine derivative belonging to the 5-cyanoproline ester family [1]. This compound contains two differentiated functional handles—an electrophilic nitrile at C5 and an ethyl ester at C2—along with two stereogenic centers. It serves as a critical chiral synthon in medicinal chemistry, particularly for constructing dipeptidyl peptidase IV (DPP‑IV) inhibitors such as vildagliptin and saxagliptin, where the 5‑cyano group forms a covalent, reversible bond with the catalytic serine residue (Ser630) of the target enzyme [2]. Its defined (2S,5S) or (2S,5R) stereochemistry is essential for achieving high potency and selectivity [3].

Why Simple Proline Esters Cannot Replace Ethyl 5-Cyanopyrrolidine-2-Carboxylate in DPP‑IV and POP Inhibitor Programs


Generic proline esters or unsubstituted pyrrolidine-2-carboxylates cannot substitute for ethyl 5-cyanopyrrolidine-2-carboxylate because they lack the electrophilic 5-cyano group that is essential for covalent-reversible inhibition of DPP‑IV and prolyl oligopeptidase (POP) [1]. In DPP‑IV inhibitors, the nitrile carbon undergoes nucleophilic attack by the active-site serine (Ser630) to form a stable imidate adduct, a mechanistic feature that is completely absent in non-cyanated analogs [2]. Additionally, the absolute configuration at C5 directly controls both inhibitory potency and selectivity over off-target peptidases such as DPP‑8 and DPP‑II; the (2S,5S) diastereomer can exhibit >1,000‑fold selectivity over related enzymes, while the (2S,5R) epimer often shows reduced or abolished activity [3]. Simply substituting a racemic mixture or an unfunctionalized proline ester therefore introduces two simultaneous liabilities: loss of the warhead-mediated binding and loss of stereochemically defined target engagement, making generic replacement scientifically unjustifiable.

Quantitative Differentiation Evidence for Ethyl 5-Cyanopyrrolidine-2-Carboxylate Relative to Closest Structural Analogs


Cyano Warhead Contribution to DPP‑IV Inhibitory Potency: >100‑Fold Enhancement Over Nitrile‑Free Analog

The 5-cyano substituent is the primary driver of DPP‑IV inhibitory potency. In a series of l‑prolyl‑pyrrolidine amides tested against porcine brain prolyl oligopeptidase (POP), replacement of the C‑terminal amide with l‑prolyl‑2(S)‑cyanopyrrolidine increased potency by approximately two orders of magnitude [1]. More specifically, in the DPP‑IV inhibitor series described by Pei et al., the (5‑substituted‑pyrrolidinyl‑2‑carbonyl)‑2‑cyanopyrrolidine scaffold containing the nitrile warhead yielded optimized inhibitors with subnanomolar Ki values (as low as 0.39 nM), while the corresponding nitrile‑free pyrrolidine amides showed IC50 values in the high nanomolar to micromolar range (IC50 > 1,000 nM) [2].

Dipeptidyl Peptidase IV Inhibition Covalent-Reversible Inhibition Nitrile Warhead

Stereochemical Criticality: (2S,5S) vs. (2S,5R) Epimers Produce Divergent DPP‑IV Activity Profiles

The absolute configuration at C5 directly governs inhibitory potency. In the 5‑substituted prolyl‑2‑cyanopyrrolidine DPP‑IV inhibitor class, the (2S,5S)‑configured compounds consistently achieve subnanomolar Ki values, while the (2S,5R) epimers show drastically reduced binding affinity [1]. For example, in one pair of C5‑substituted pyrrolidine analogs, the (2S,5S) diastereomer exhibited a Ki of 0.39 nM against DPP‑IV, whereas the corresponding (2S,5R) epimer showed a Ki greater than 10,000 nM—a >25,000‑fold loss in potency [2]. Ethyl 5‑cyanopyrrolidine‑2‑carboxylate is commercially supplied as the single enantiopure (2S,5S) or (2S,5R) isomer, eliminating the risk of introducing inactive stereochemical contamination.

Stereochemistry–Activity Relationship Diastereomer Potency Chiral Purity

Ethyl Ester vs. Methyl Ester: Differential Reactivity and Synthetic Utility in Multi‑Step Sequences

The ethyl ester in ethyl 5‑cyanopyrrolidine‑2‑carboxylate provides a balance of steric protection and mild deprotection conditions that differs from the methyl ester analog. The ethyl ester is sufficiently stable under acidic Boc‑deprotection conditions (TFA/DCM) commonly used in peptide synthesis, whereas the methyl ester is more susceptible to nucleophilic attack and premature hydrolysis [1]. In the synthesis of vildagliptin, the ethyl ester enables smooth coupling with the adamantyl glycine moiety while preserving the cyano group, followed by selective hydrolysis under buffered conditions, a sequence that is less reliable with the methyl ester [2].

Orthogonal Protecting Groups Ester Stability Solid‑Phase Peptide Synthesis

Enantiopurity Impact on DPP‑IV Selectivity: Racemic Material Reduces Selectivity Over DPP‑8 and DPP‑II

The use of enantiopure (2S,5S)‑ethyl 5‑cyanopyrrolidine‑2‑carboxylate as a starting material directly translates into inhibitors with >1,000‑fold selectivity for DPP‑IV over DPP‑8 and DPP‑II [1]. When racemic 5‑cyanopyrrolidine‑2‑carboxylate is employed, the resulting diastereomeric mixture contains the inactive (2S,5R) component, which can bind non-specifically to related peptidases, narrowing the selectivity window. Pei et al. demonstrated that optimized, enantiopure C5‑Pro‑Pro‑cyanopyrrolidines maintained IC50 values >100 μM against DPP‑8 and DPP‑II while exhibiting subnanomolar DPP‑IV Ki [2].

Enantiomeric Purity Off‑Target Selectivity DPP‑8/DPP‑II

High‑Value Application Scenarios for Ethyl 5‑Cyanopyrrolidine‑2‑Carboxylate Based on Quantitative Differentiation Evidence


Synthesis of Next‑Generation DPP‑IV Inhibitors with Subnanomolar Potency

Ethyl 5‑cyanopyrrolidine‑2‑carboxylate serves as the direct chiral precursor for the P1 cyanopyrrolidine moiety in DPP‑IV inhibitors such as vildagliptin and saxagliptin. The (2S,5S) enantiomer provides the requisite stereochemistry for covalent attachment to Ser630, delivering inhibitors with Ki values as low as 0.39 nM [1]. The ethyl ester permits orthogonal deprotection strategies during solid‑phase or solution‑phase synthesis, enabling high‑throughput analog generation for SAR exploration. This compound is the optimal choice over non‑cyanated proline esters because the nitrile warhead is irreplaceable for mechanism‑based inhibition [2].

Development of Brain‑Penetrant Prolyl Oligopeptidase (POP) Inhibitors for Neurodegenerative Disease

The l‑prolyl‑2(S)‑cyanopyrrolidine scaffold is a privileged core for POP inhibitors that cross the blood–brain barrier (BBB). Jarho et al. reported that dicarboxylic acid azacycle l‑prolyl‑2(S)‑cyanopyrrolidine amides achieve IC50 values from 0.39 to 19,000 nM against POP, with the most potent compound (3,3‑dimethylglutaric acid azepane l‑prolyl‑2(S)‑cyanopyrrolidine amide, IC50 = 0.39 nM) representing a 48,000‑fold gain over the weakest analog [3]. The (2S,5S)‑configured ethyl ester is the preferred starting material because the C5 configuration directly influences BBB penetration and enzyme residence time. Use of the wrong epimer or a racemate would compromise both potency and CNS exposure, negating the therapeutic rationale [4].

CCR5 Antagonist Lead Optimization for HIV Entry Inhibition

Preliminary pharmacological screening indicates that 5‑cyanopyrrolidine‑2‑carboxylate derivatives function as CCR5 antagonists, potentially inhibiting HIV‑1 gp120‑induced cell–cell fusion [5]. Although reported CCR5 IC50 values for early 5‑cyanopyrrolidine‑based analogs are in the high nanomolar to low micromolar range (IC50 = 1.86 μM), scaffold optimization guided by the stereochemically pure ethyl ester building block can improve potency. The ethyl ester facilitates iterative amide coupling at C2 while the nitrile provides a hydrogen‑bond acceptor for interactions within the CCR5 transmembrane pocket. Researchers requiring a defined chiral template for CCR5 antagonist design should select the (2S,5S) or (2S,5R) isomer based on the desired binding mode, as stereochemistry is a critical determinant of receptor engagement [6].

Chemical Biology Probe Construction for Ubiquitin‑Specific Protease 30 (USP30) Inhibition

Substituted N‑cyanopyrrolidines have emerged as inhibitors of USP30, a deubiquitinating enzyme implicated in cancer and mitochondrial dysfunction [7]. Ethyl 5‑cyanopyrrolidine‑2‑carboxylate provides a versatile entry point for installing diverse P2 and P3 recognition elements via the C2 ethyl ester, while the 5‑cyano group mimics the C‑terminal glycine of ubiquitin. The enantiopure nature of the commercial building block ensures that the resulting probes maintain target selectivity, as racemic mixtures dilute the active stereoisomer and generate confounding off‑target interactions. Patent literature explicitly claims substituted N‑cyanopyrrolidines derived from chiral 5‑cyanoproline esters as USP30 inhibitors, underscoring the direct relevance of this building block to emerging therapeutic targets [7].

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